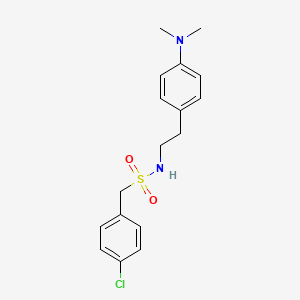
1-(4-chlorophenyl)-N-(4-(dimethylamino)phenethyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-N-(4-(dimethylamino)phenethyl)methanesulfonamide is a complex organic compound with significant potential in various scientific fields. This compound features a chlorophenyl group, a dimethylamino group, and a methanesulfonamide moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-N-(4-(dimethylamino)phenethyl)methanesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chlorobenzene with dimethylamine to form the dimethylamino derivative. This intermediate is then reacted with methanesulfonyl chloride under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents can also play a crucial role in optimizing the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-chlorophenyl)-N-(4-(dimethylamino)phenethyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Hydroxylated or alkoxylated derivatives.
Scientific Research Applications
1-(4-chlorophenyl)-N-(4-(dimethylamino)phenethyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-(4-(dimethylamino)phenethyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-(4-chlorophenyl)-N-(4-(methylamino)phenethyl)methanesulfonamide
- 1-(4-chlorophenyl)-N-(4-(ethylamino)phenethyl)methanesulfonamide
- 1-(4-chlorophenyl)-N-(4-(dimethylamino)phenyl)methanesulfonamide
Uniqueness: 1-(4-chlorophenyl)-N-(4-(dimethylamino)phenethyl)methanesulfonamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it particularly valuable for applications requiring precise molecular interactions and modifications.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[2-[4-(dimethylamino)phenyl]ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O2S/c1-20(2)17-9-5-14(6-10-17)11-12-19-23(21,22)13-15-3-7-16(18)8-4-15/h3-10,19H,11-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKFRYUHVKCYPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNS(=O)(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3-chlorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2366869.png)
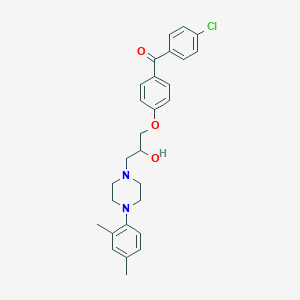
![2-(4-ethoxyphenyl)-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2366871.png)

![4-[(2,5-dimethoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide](/img/structure/B2366876.png)

![3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde](/img/structure/B2366878.png)
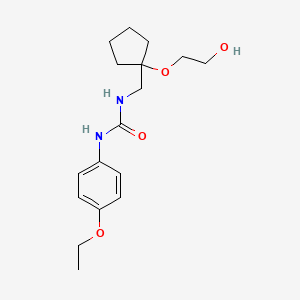

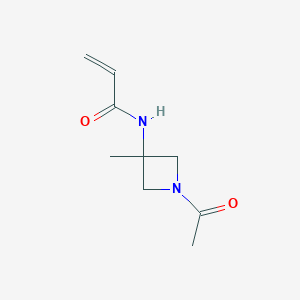
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-propionamido-3-(pyridin-2-yl)isothiazole-5-carboxamide](/img/structure/B2366882.png)
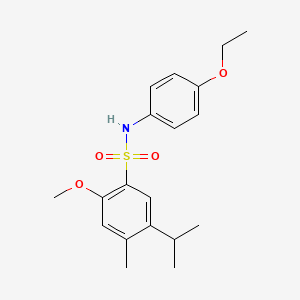
![N-[4-(morpholine-4-carbonyl)-1,3-oxazol-2-yl]furan-2-carboxamide](/img/structure/B2366885.png)

